

Application Notes and Protocols for FD-1080 Imaging Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FD-1080

Cat. No.: B15553411

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **FD-1080**, a near-infrared II (NIR-II) fluorophore, for in vivo imaging experiments. The protocols cover experimental design, execution, and detailed data analysis techniques critical for preclinical research and drug development.

Introduction to FD-1080 Imaging

FD-1080 is a small-molecule fluorophore with excitation and emission spectra in the NIR-II window (excitation ~1064 nm, emission ~1080 nm).[1][2] This spectral range offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced photon scattering, and lower tissue autofluorescence compared to traditional visible and NIR-I imaging.[3] These properties make **FD-1080** an ideal agent for high-resolution, deep-tissue imaging of vasculature, organ perfusion, and dynamic physiological processes.[4] When complexed with fetal bovine serum (FBS), the quantum yield of **FD-1080** can be significantly increased.[4]

Experimental Protocols

In Vitro Cell Staining Protocol

This protocol outlines the steps for staining cells in suspension or adherent cultures with **FD-1080** for fluorescence microscopy or flow cytometry.

Materials:

- **FD-1080** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Trypsin (for adherent cells)
- Centrifuge
- Fluorescence microscope or flow cytometer

Procedure:

- Prepare **FD-1080** Working Solution: Dilute the 10 mM **FD-1080** stock solution in warm PBS to a final working concentration of 2-10 μ M. Sterilize the working solution by passing it through a 0.2 μ m filter.[\[5\]](#)
- Cell Preparation:
 - Suspension Cells: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with PBS, centrifuging for 5 minutes each time.[\[5\]](#)
 - Adherent Cells: Aspirate the culture medium and detach the cells using trypsin. Centrifuge the detached cells, remove the supernatant, and wash twice with PBS.[\[5\]](#)
- Staining: Resuspend the cell pellet in 1 mL of the **FD-1080** working solution and incubate at room temperature for 10-30 minutes.[\[5\]](#)
- Washing: Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS for 5 minutes each to remove unbound dye.[\[5\]](#)
- Imaging: Resuspend the final cell pellet in 1 mL of PBS or serum-free medium for analysis on a fluorescence microscope or flow cytometer equipped for NIR-II detection.[\[5\]](#)

In Vivo Imaging Protocol (Mouse Model)

This protocol describes the intravenous administration of **FD-1080** for in vivo vascular and organ imaging in a mouse model.

Materials:

- **FD-1080** stock solution (10 mM in DMSO)
- Sterile PBS
- In vivo imaging system with a 1064 nm laser and an InGaAs camera
- Anesthesia (e.g., isoflurane)
- Syringes and needles for intravenous injection

Procedure:

- **Prepare FD-1080 Injection Solution:** Prepare an 80 μ M working solution of **FD-1080** in sterile PBS.[\[5\]](#)
- **Animal Preparation:** Anesthetize the mouse using a calibrated vaporizer with isoflurane. Maintain the animal's body temperature throughout the imaging session.
- **Baseline Imaging:** Acquire pre-injection (baseline) images of the region of interest (e.g., hindlimb, brain, abdomen).
- **FD-1080 Administration:** Administer 200 μ L of the 80 μ M **FD-1080** working solution via intravenous injection (e.g., tail vein).[\[5\]](#)
- **Dynamic Imaging:** Begin image acquisition immediately after injection to capture the dynamic vascular perfusion. Continue imaging for 10-20 minutes or as required by the experimental design.[\[5\]](#)
- **Post-Imaging:** Monitor the animal during recovery from anesthesia.

Data Analysis Techniques

Image Pre-processing

Raw NIR-II image data requires pre-processing to correct for artifacts and enhance signal quality.

Table 1: Image Pre-processing Steps

Step	Description	Rationale
Motion Correction	Aligns sequential frames in a time-series acquisition to compensate for animal movement (e.g., respiratory motion). Algorithms like Fourier-transform based approaches can be used. [1]	Reduces motion blur and ensures accurate tracking of features over time.
Background Subtraction	Subtracts the background fluorescence signal from the images. This can be achieved by defining a region of interest (ROI) in an area with no specific signal and subtracting the mean intensity of this ROI from the entire image. [6]	Improves signal-to-noise ratio (SNR) and enhances image contrast by removing contributions from autofluorescence and detector noise. [7] [8]
Flat-Field Correction	Corrects for non-uniform illumination across the field of view by dividing the image by a reference image of a uniform fluorescent field.	Ensures that intensity variations are due to the sample and not the imaging system.

Quantitative Image Analysis

Following pre-processing, quantitative data can be extracted from the images.

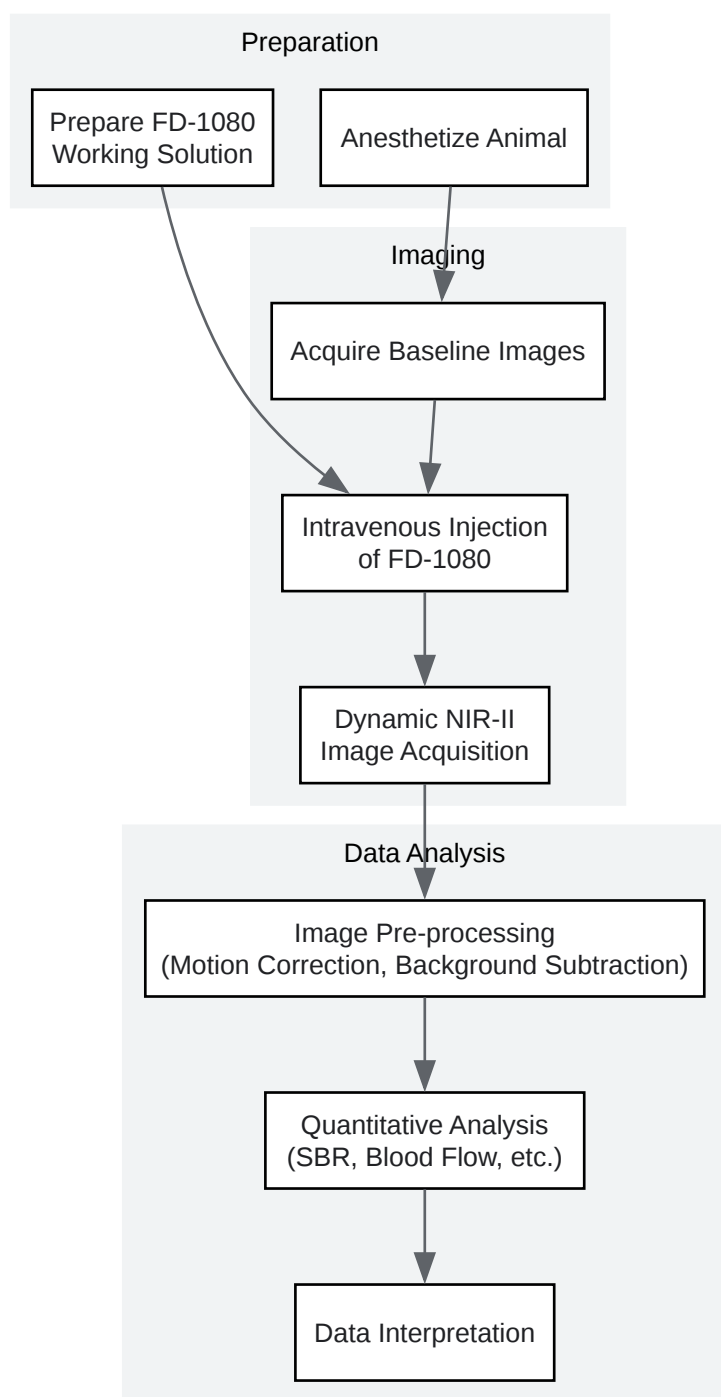
Table 2: Quantitative Analysis of **FD-1080** Imaging Data

Parameter	Methodology	Application
Signal-to-Background Ratio (SBR)	Define an ROI over the feature of interest (e.g., a blood vessel) and another ROI over an adjacent background area. Calculate SBR as the mean intensity of the signal ROI divided by the mean intensity of the background ROI.[9]	To quantify the contrast and visibility of structures. Higher SBR indicates better image quality.
Vessel Diameter/Area	Use image analysis software (e.g., ImageJ/Fiji) to manually or automatically trace the vessel boundaries and calculate the diameter or cross-sectional area.	To assess changes in vascular morphology, such as vasodilation, vasoconstriction, or tumor angiogenesis.
Blood Flow Velocity	Track the movement of the fluorescent signal front in a time-lapse sequence of images along a vessel. Velocity is calculated as the distance traveled divided by the time interval.	To quantify hemodynamic changes in response to stimuli or disease progression.[10][11]
Pharmacokinetics and Biodistribution	Acquire images at multiple time points post-injection. Measure the mean fluorescence intensity in various organs or tumors over time. Create time-intensity curves to determine parameters like uptake, clearance, and half-life.[6][12][13]	To characterize the in vivo behavior of FD-1080 or drug-conjugated FD-1080.
Respiratory Rate	In dynamic imaging of the abdomen, track the craniocaudal motion of the	For non-invasive monitoring of a key physiological parameter.

liver, which corresponds to respiration. The frequency of this motion can be determined using Fourier analysis of the intensity fluctuations in a defined ROI on the liver.[4]

Visualizations

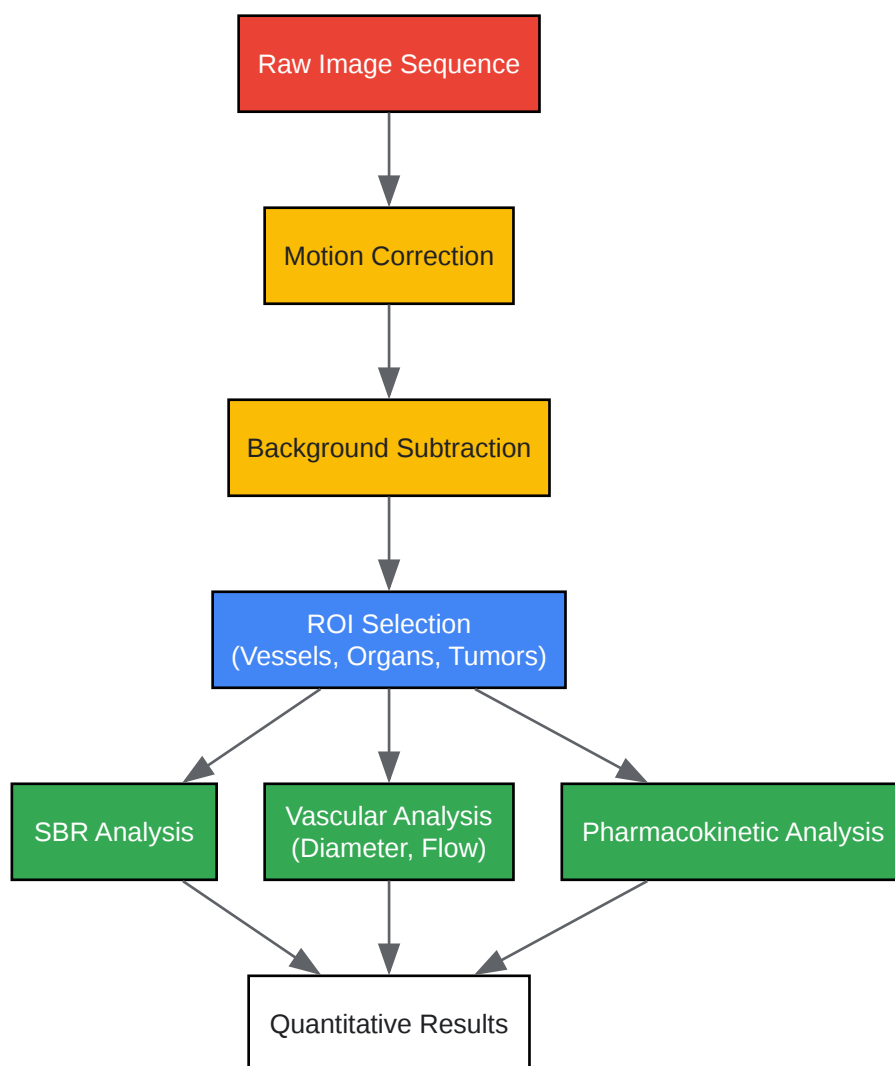
Experimental Workflow



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Figure 1. Experimental workflow for in vivo **FD-1080** imaging.

Data Analysis Workflow

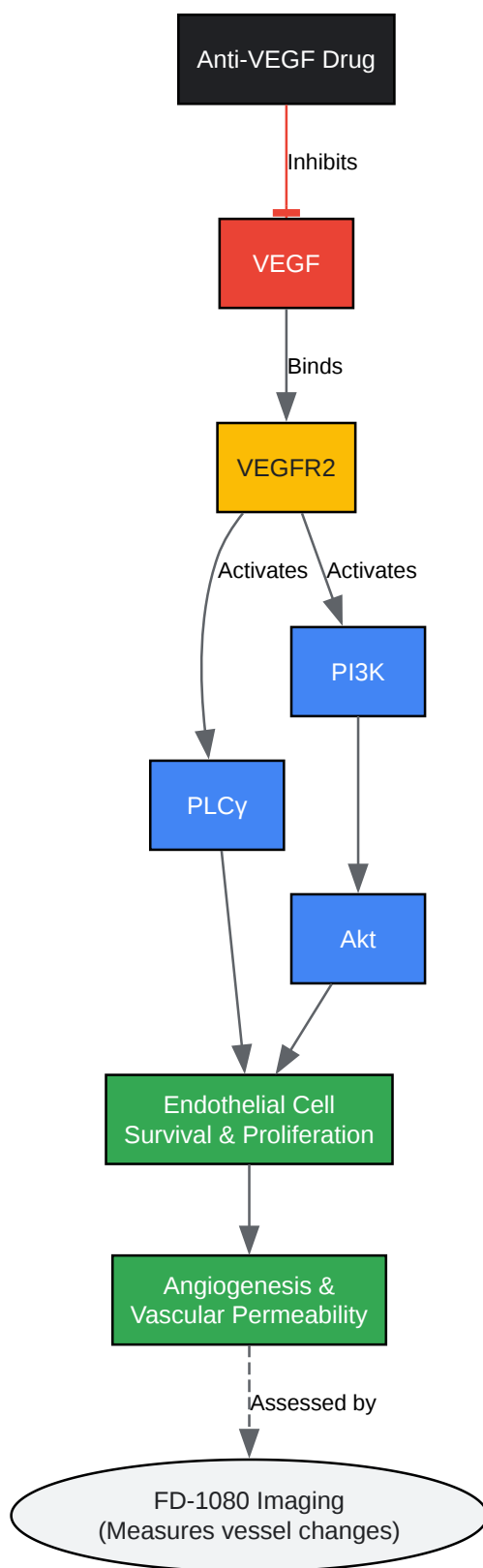


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Figure 2. Workflow for quantitative data analysis of **FD-1080** imaging experiments.

Example Signaling Pathway: VEGF Signaling in Angiogenesis

While **FD-1080** is primarily a vascular imaging agent, it can be used to assess the outcomes of signaling pathways that affect vasculature, such as angiogenesis. For example, in a drug development context, **FD-1080** imaging could monitor the effects of an anti-angiogenic drug that targets the VEGF signaling pathway.



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Figure 3. VEGF signaling pathway and its assessment using **FD-1080** imaging.

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- To cite this document: BenchChem. [Application Notes and Protocols for FD-1080 Imaging Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553411#data-analysis-techniques-for-fd-1080-imaging-experiments]

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